molecular formula C17H22N6O B11280277 N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-methoxypropyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11280277
M. Wt: 326.4 g/mol
InChI Key: GCPZPUOPRRNTBX-UHFFFAOYSA-N
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Description

N6-(3-Methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of N6-(3-methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, typically starting with the preparation of the pyrazole and pyrimidine precursors. The synthetic route often includes the following steps:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring is usually formed by the condensation of amidines with β-dicarbonyl compounds.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled through a series of reactions involving nucleophilic substitution and cyclization.

    Introduction of Substituents:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N6-(3-Methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6-(3-Methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N6-(3-methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N6-(3-Methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Dilmapimod: A potential drug candidate for rheumatoid arthritis.

    Thieno[3,2-d]pyrimidines: Compounds with diverse biological activities, including anticancer and antimicrobial properties.

The uniqueness of N6-(3-methoxypropyl)-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substituents and the resulting chemical and biological properties, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-N-(3-methoxypropyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O/c1-12-6-4-7-13(10-12)20-15-14-11-19-23(2)16(14)22-17(21-15)18-8-5-9-24-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H2,18,20,21,22)

InChI Key

GCPZPUOPRRNTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C

Origin of Product

United States

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